molecular formula C10H10BrNO4S B2924895 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 790271-07-7

2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2924895
CAS No.: 790271-07-7
M. Wt: 320.16
InChI Key: NFQJOLXYVCEMTK-UHFFFAOYSA-N
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Description

2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is a high-purity chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. This benzoic acid derivative is a structural analogue of sulfamoyl benzoic acid (SBA), a class of compounds identified as specific and potent agonists for the Lysophosphatidic Acid (LPA2) G protein-coupled receptor (GPCR) . The LPA2 receptor is a key therapeutic target due to its role in mediating antiapoptotic effects, promoting cell regeneration, and enhancing DNA repair, showing promise for mitigating radiation-induced injury . Researchers can utilize this brominated and sulfonamide-functionalized scaffold to design and synthesize novel compounds for probing LPA2 receptor mechanisms and developing nonlipid radioprotective agents. The compound features a bromine atom and a prop-2-en-1-yl (allyl) sulfamoyl group on a benzoic acid core, making it a versatile building block for further synthetic modification, such as cross-coupling reactions or nucleophilic substitutions. As with all compounds of this nature, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified laboratory personnel in accordance with all applicable safety regulations. Please refer to the associated Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

2-bromo-5-(prop-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h2-4,6,12H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQJOLXYVCEMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves the bromination of 5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different sulfamoyl derivatives .

Scientific Research Applications

2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The bromine atom and the sulfamoyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Sulfamoyl-Substituted Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Density (g/cm³) pKa Key Substituent
2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid Not available C₁₀H₉BrNO₄S 318.16* Propenylsulfamoyl
2-Bromo-5-(tert-butylsulfamoyl)benzoic acid 784172-03-8 C₁₁H₁₄BrNO₄S 336.21 Tert-butylsulfamoyl
2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid 22361-65-5 C₁₁H₁₂BrNO₄S 334.19 Pyrrolidinylsulfonyl
2-Bromo-5-(cyclopropylsulfamoyl)benzoic acid 852933-48-3 C₁₀H₁₁BrNO₄S 320.16 1.85 2.33 Cyclopropylsulfamoyl

*Calculated based on molecular formula.

Key Observations :

  • Hydrogen-Bonding Capacity : Sulfamoyl groups (-SO₂NH-R) participate in hydrogen bonding, critical for crystal packing and molecular recognition. Cyclopropylsulfamoyl derivatives exhibit lower pKa values (~2.33), suggesting stronger acidity compared to other analogs, which could enhance solubility in aqueous environments .

Halogenated Benzoic Acid Derivatives

Substitution patterns on the aromatic ring significantly impact physicochemical properties:

Table 2: Halogenated Benzoic Acid Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Pattern
5-Bromo-2-iodobenzoic acid 21740-00-1 C₇H₄BrIO₂ 326.92 5-Br, 2-I
2-Bromo-5-(trifluoromethyl)benzoic acid 927637-85-2 C₈H₄BrF₃O₂ 277.02 5-CF₃, 2-Br
2-Amino-5-bromobenzoic acid 39263-32-6 C₇H₆BrNO₂ 216.04 5-Br, 2-NH₂

Key Observations :

  • Electronic Effects : The electron-withdrawing trifluoromethyl group (-CF₃) in 2-Bromo-5-(trifluoromethyl)benzoic acid enhances acidity and stabilizes negative charges, making it a stronger acid than the propenylsulfamoyl analog .
  • Halogen Diversity : Replacing bromine with iodine (as in 5-Bromo-2-iodobenzoic acid) increases molecular weight and polarizability, which may affect crystallographic density and reactivity in cross-coupling reactions .

Discontinued and Niche Analogs

These compounds highlight the importance of substituent optimization in drug development.

Biological Activity

2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is an intriguing compound in the field of medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a sulfamoyl group, and a benzoic acid moiety. Its molecular formula is C10H10BrNO4SC_{10}H_{10}BrNO_4S with a molecular weight of approximately 320.16 g/mol . The structural characteristics contribute significantly to its biological activity.

Key Structural Features

FeatureDescription
Bromine AtomEnhances binding affinity via halogen bonding
Sulfamoyl GroupFacilitates hydrogen bonding with target proteins
Benzoic Acid MoietyProvides a platform for interaction with biomolecules

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or activator of various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Interaction with Molecular Targets

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of kinases associated with cancer cell proliferation.
  • Binding Affinity : The bromine atom enhances binding through halogen interactions, while the sulfamoyl group allows for critical hydrogen bonds with target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity, making it a candidate for treating infections caused by resistant strains of bacteria. Studies have demonstrated its effectiveness against various pathogens, although specific mechanisms remain under investigation.

Anticancer Activity

The compound has been explored for its anticancer properties. It has been observed to inhibit growth in cancer cell lines by targeting specific signaling pathways associated with cell survival and proliferation.

Case Study: Inhibition of Cancer Cell Growth
A study demonstrated that this compound could reverse transformed phenotypes in cancer cell lines by inhibiting growth under anchorage-independent conditions. This suggests its potential utility in cancer therapy.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
2-Bromo-5-(furan-2-yl)methylsulfamoyl]benzoic acidLowModerate
2-Bromo-5-(isopropylamino)sulfonyl]benzoic acidHighModerate

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy : Effective against resistant bacterial strains.
  • Cancer Cell Growth Inhibition : Demonstrated ability to inhibit growth in various cancer cell lines.
  • Mechanistic Insights : Binding studies indicate significant interactions with key enzymes involved in cell signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a bromobenzoic acid precursor. For example, coupling 2-bromo-5-aminobenzoic acid with prop-2-en-1-ylsulfamoyl chloride under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, followed by slow warming to room temperature. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Monitoring reaction progress with TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) ensures minimal byproducts .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Confirm the presence of the sulfamoyl group (δ ~3.5 ppm for –NH– protons, split due to coupling with the allyl group) and bromine-induced deshielding on the aromatic ring.
  • HPLC-MS : Employ a C18 column (acetonitrile/0.1% formic acid gradient) to verify purity (>95%) and molecular ion peaks ([M+H]+ ~332 m/z).
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Br percentages within ±0.3% .

Q. What solvent systems are compatible with this compound for in vitro biological assays?

  • Methodological Answer : The compound exhibits moderate solubility in DMSO (up to 50 mM) and ethanol (10–15 mM). For aqueous buffers (e.g., PBS), prepare a DMSO stock solution (10 mM) and dilute to ≤1% DMSO to avoid cytotoxicity. Sonication (30 sec, 40 kHz) enhances dissolution in polar solvents .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the sulfamoyl group’s conformation?

  • Methodological Answer : Crystallize the compound via slow evaporation (e.g., methanol/dichloromethane) and collect diffraction data using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine the structure with SHELXL (v.2018), applying anisotropic displacement parameters for non-H atoms. Hydrogen-bonding networks (e.g., between the sulfamoyl –NH and benzoic acid –COOH) can be analyzed using ORTEP-3 for graphical representation .

Q. What computational strategies predict this compound’s binding affinity to target enzymes (e.g., α-glucosidase)?

  • Methodological Answer : Perform molecular docking with AutoDock Vina :

Prepare the ligand (protonated at physiological pH) and receptor (PDB ID: 2ZE0 for α-glucosidase) using AutoDockTools.

Define a grid box (20 × 20 × 20 Å) centered on the active site.

Run 20 docking simulations; cluster results by RMSD ≤2.0 Å.

  • Validate docking poses with MD simulations (NAMD, 100 ns) to assess binding stability .

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at position 2 directs electrophilic substitution to position 4 (para to sulfamoyl). DFT calculations (B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. Experimental validation involves reacting the compound with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O) and analyzing products via LC-MS .

Q. How can conflicting NMR and crystallographic data on hydrogen bonding be reconciled?

  • Methodological Answer : If NMR suggests intramolecular H-bonding (e.g., –NH⋯O=C–), while crystallography shows intermolecular bonds, conduct variable-temperature NMR (VT-NMR) in DMSO-d6. Reduced chemical shift differences at higher temperatures (e.g., 60°C) indicate dynamic intramolecular interactions. Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts in the crystal lattice .

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